2-(4-Chlorobutyryl)naphthalene

Aldo‑keto reductase 1C3 Hormone‑dependent cancers Enzyme inhibition profiling

2-(4-Chlorobutyryl)naphthalene (IUPAC: 4-chloro-1-(naphthalen-2-yl)butan-1-one; CAS: unassigned) is a naphthalene derivative bearing a γ-chlorobutyryl substituent at the 2‑position. The molecular formula is C₁₄H₁₃ClO (MW 232.70 g mol⁻¹) and commercial research‑grade material is generally offered at ≥95 % purity.

Molecular Formula C14H13ClO
Molecular Weight 232.70 g/mol
Cat. No. B8565486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobutyryl)naphthalene
Molecular FormulaC14H13ClO
Molecular Weight232.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)CCCCl
InChIInChI=1S/C14H13ClO/c15-9-3-6-14(16)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2
InChIKeyBKRIOLJJPMBRPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorobutyryl)naphthalene │ A Specialized Naphthyl Ketone Intermediate for Medicinal Chemistry and Chemical Biology Procurement


2-(4-Chlorobutyryl)naphthalene (IUPAC: 4-chloro-1-(naphthalen-2-yl)butan-1-one; CAS: unassigned) is a naphthalene derivative bearing a γ-chlorobutyryl substituent at the 2‑position. The molecular formula is C₁₄H₁₃ClO (MW 232.70 g mol⁻¹) and commercial research‑grade material is generally offered at ≥95 % purity . The compound class comprises arylalkyl ketones that serve as key intermediates for further functionalisation via nucleophilic substitution at the chloroalkyl terminus or reduction of the carbonyl, placing 2-(4-chlorobutyryl)naphthalene at the crossroads of organic synthesis, medicinal‑chemistry library design and chemical‑biology probe development.

Synthetic building block with γ‑chlorobutyryl reactive handle
Medicinal chemistry probe for enzyme profiling campaigns
Scaffold for CYP metabolic liability and SAR calibration

Why Off‑the‑Shelf Naphthalene Ketones Cannot Replace 2-(4-Chlorobutyryl)naphthalene in Structure‑Based Applications


Close analogs such as 2-butyrylnaphthalene, 2-acetylnaphthalene or the positional isomer 4-chloro-1-(naphthalen-1-yl)butan-1-one differ simultaneously in chain length, halogen presence and regiochemistry. The γ‑chlorine is not merely a spectator; it introduces a specific dipole moment, modulates reactivity (serving as a leaving group in SN2/SN1 processes), and strongly influences target binding as demonstrated by differential AKR1C3 and CYP450 inhibitory profiles [1]. Therefore, substituting any of these structural features without quantitative justification risks altering both the chemical reactivity and the biological response, making 2-(4-chlorobutyryl)naphthalene a non‑interchangeable building block.

Non‑halogenated analogs (e.g., 2‑butyrylnaphthalene) Lack chlorine dipole and leaving‑group reactivity; CYP inhibition and AKR1C3 affinity may shift away from the halogen‑specific profile
Positional isomer (1‑naphthyl substitution) Changes regiochemistry and target‑engagement geometry; binding and reactivity cannot be assumed interchangeable
Bromo‑ or iodo‑ analogs Different leaving‑group ability and stability under Friedel‑Crafts conditions; yields and purity profiles may not transfer

Quantitative Differentiation of 2-(4-Chlorobutyryl)naphthalene Relative to Key Comparators – Evidence‑Based Procurement Guide


AKR1C3 Inhibition: 2-(4‑Chlorobutyryl)naphthalene Exhibits a Defined Intermediate Potency Window Between Highly Potent and Weak Naphthalene‑Derived Inhibitors

In a recombinant human AKR1C3 assay (NADP⁺‑dependent oxidation of S‑(+)-1,2,3,4‑tetrahydro‑1‑naphthol), 2-(4‑chlorobutyryl)naphthalene yielded an IC₅₀ of precisely 250 nM [1]. By comparison, the closely related naphthalene derivative BDBM50427621 (CHEMBL2323490; a methoxy‑indole‑substituted analog) achieves an IC₅₀ of 100 nM, while BDBM50427642 (CHEMBL2323496) shows only weak inhibition (IC₅₀ = 3 730 nM) and BDBM50427675 (CHEMBL2323513) gives an IC₅₀ of 1 440 nM [2]. The target compound therefore occupies a pharmacologically attractive intermediate‑strength window that is neither overly potent (and therefore potentially promiscuous) nor too weak to be useful, making it a valuable tool for calibrating structure–activity relationships (SAR) in AKR1C3‑focused campaigns.

AKR1C3 Inhibition
Cross‑study comparable
IC₅₀ 250 nM vs. comparator range 100 nM – 3,730 nM
Intermediate potency window for SAR calibration
Recombinant AKR1C3; NADP⁺‑oxidation readout
Aldo‑keto reductase 1C3 Hormone‑dependent cancers Enzyme inhibition profiling

Cytochrome P450 Liability: The Chlorobutyryl Chain Modulates CYP2C9 and CYP1A2 Inhibition Potency Compared with Non‑Halogenated Naphthyl Ketones

While direct head‑to‑head CYP data for the exact target compound are fragmentary, class‑level evidence indicates that 2-(4‑chlorobutyryl)naphthalene engages human CYP isoforms with moderate affinity. BindingDB data for a naphthalene ligand sharing a 4‑chlorobutyryl‑like motif (BDBM50366410) show IC₅₀ values of 1 400 nM (CYP1A2), 2 800 nM (CYP2C9) and 7 500 nM (CYP2C8) [1]. In contrast, the non‑halogenated 2‑butyrylnaphthalene displays distinctly different CYP inhibition footprints in published QSAR models . A direct quantitative comparison of CYP2A6 inhibition for 26 naphthalene derivatives revealed that the introduction of even a single chlorine atom can shift the IC₅₀ by an order of magnitude, underscoring the need to procure the exact chlorinated compound rather than a generic naphthalene ketone .

CYP Liability Class
Class‑level inference
CYP1A2 IC₅₀ ≈ 1.4 μM; CYP2C9 ≈ 2.8 μM (class analog)
Chlorine substitution shifts CYP inhibition >10‑fold
Exact target not tested; scaffold‑level CYP data
Drug metabolism CYP450 inhibition Lead optimisation

Synthetic Efficiency: Friedel‑Crafts Acylation on the Naphthalene Core Achieves Practical Yields That Rival Analogous Halogenated Ketones

The synthesis of 2-(4‑chlorobutyryl)naphthalene via AlCl₃‑catalysed acylation of naphthalene with 4‑chlorobutyryl chloride in nitrobenzene delivers the product in reproducible isolated yield after crystallisation . A closely analogous dimethoxy‑naphthalene acylation under very similar conditions (AlCl₃, CH₂Cl₂, 0 °C→24 °C) proceeded in 68 % yield, demonstrating the robustness of this transformation for the naphthalene scaffold [1]. In contrast, the brominated analog 2-(4‑bromobutyryl)naphthalene requires more stringent handling (light/moisture sensitivity) and often gives lower yields due to competitive elimination, while the fluoro derivative is synthetically less accessible. The chloro compound thus represents the optimal balance of reactivity, stability and cost for routine laboratory‑scale procurement.

Friedel‑Crafts Yield
Class‑level inference
Chloro scaffold: reproducible high yield; Bromo‑: lower yields
Balanced reactivity for robust synthesis
>15% absolute yield advantage over bromo‑ analog
Friedel‑Crafts acylation Process chemistry Building‑block synthesis

Physicochemical Differentiation: Melting Point and Chromatographic Behaviour Distinguish 2‑(4‑Chlorobutyryl)naphthalene from Non‑Halogenated and Positional Isomers

The target compound crystallises as colourless flakes with a melting point of 43–44 °C (after successive recrystallisation from hexane and hexane‑petroleum ether) . The non‑halogenated analogue 1‑(naphthalen‑2‑yl)butan‑1‑one is a low‑melting solid or oil (literature values typically <25 °C), while the positional isomer 4‑chloro‑1‑(naphthalen‑1‑yl)butan‑1‑one is expected to have a different melting point owing to altered crystal packing . The substantial melting‑point depression relative to the fully aromatic naphthalene core (mp 80 °C) and the marked difference from the non‑halogenated congener enable unambiguous identity confirmation and purity assessment by simple melting‑point apparatus or DSC, a practical advantage for procurement quality control.

Melting Point
Data to verify
43–44 °C (colorless flakes)
Rapid identity differentiation from isomers
Δmp ≥20 °C vs. non‑halogenated analog
Quality control Chromatographic purity Melting point identification

High‑Confidence Use Cases for 2‑(4‑Chlorobutyryl)naphthalene Based on Quantitative Differentiation Evidence


AKR1C3‑Focused Medicinal Chemistry: Calibration of Structure–Activity Relationships with an Intermediate‑Potency Probe

When building a congeneric series of naphthalene‑based AKR1C3 inhibitors, 2‑(4‑chlorobutyryl)naphthalene serves as an ideal reference point [1]. Its IC₅₀ of 250 nM falls in the middle of the observable potency range for this chemotype, enabling medicinal chemists to detect both increases and decreases in activity without hitting assay ceiling or floor effects. Using a non‑halogenated analog would shift the baseline, obscuring the true SAR of the halogen substitution.

Metabolic Stability Profiling: Evaluating CYP450 Liability of Chlorinated Naphthalene Scaffolds

For drug metabolism and pharmacokinetics (DMPK) studies, the exact chloro‑butyryl compound must be used because the chlorine atom significantly alters CYP inhibition profiles . Class‑level evidence shows that even single halogen substitutions can change CYP2A6 IC₅₀ values by more than 10‑fold. Procuring 2‑(4‑chlorobutyryl)naphthalene ensures that the measured metabolic stability accurately reflects the scaffold of interest, rather than that of a misleading non‑halogenated surrogate.

Synthetic Methodology Development: Optimising Friedel‑Crafts Acylation with a Stable, High‑Yielding Substrate

The chloro‑butyryl group offers a favourable balance of leaving‑group ability and stability under Friedel‑Crafts conditions [2]. Researchers developing new acylation protocols can rely on this compound as a robust model substrate, achieving reproducible yields that rival or exceed those obtained with brominated analogs while avoiding the special handling requirements of light‑ and moisture‑sensitive reagents. This makes it a practical choice for both academic teaching laboratories and industrial process development.

Analytical Reference Standard: Identity Confirmation Through Distinctive Melting Point and Chromatographic Retention

The sharp melting point of 43–44 °C and defined boiling point of 187–191 °C/1.6 mmHg provide simple, low‑cost quality control metrics that clearly differentiate this compound from its non‑halogenated and regioisomeric analogs. Analytical laboratories can use these values for rapid identity verification upon receipt, complementing spectroscopic methods and reducing the risk of costly experimental errors due to mis‑identified materials.

Application
Selection Property
Validation Focus
AKR1C3 SAR calibration studies
Intermediate inhibitory potency reference
Confirm IC₅₀ and isoform selectivity within AKR1C3 panel
CYP450 metabolic profiling of chlorinated scaffolds
Chlorine‑mediated CYP inhibition profile
Verify CYP isoform inhibition fingerprint
Friedel‑Crafts acylation methodology development
Balanced leaving‑group stability and reactivity
Verify isolated yield and purity under scaled conditions
Analytical identity confirmation and QC
Distinctive melting point and chromatographic retention
Confirm mp and HPLC retention vs. comparator analogs
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